1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol
Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrazole ring, and a methoxyphenyl group attached to the pyrazole
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives to yield the desired pyrazole ring. The methoxyphenyl group can be introduced through electrophilic aromatic substitution or via a Suzuki coupling reaction.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, nitration, or sulfonation can introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific functional groups introduced or modified during the process .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism by which 1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
When compared to similar compounds, 1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol stands out due to its unique combination of structural features and bioactivity. Similar compounds include:
1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methoxy group, which may affect its solubility and bioactivity.
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: Has the methoxy group at a different position, potentially altering its chemical reactivity and biological properties.
The presence of the methoxy group in this compound enhances its solubility and may contribute to its unique bioactivity profile .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-22-14-8-4-2-6-11(14)13-10-16(21)20(19-13)17-18-12-7-3-5-9-15(12)23-17/h2-10,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEOWJSNOGUWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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